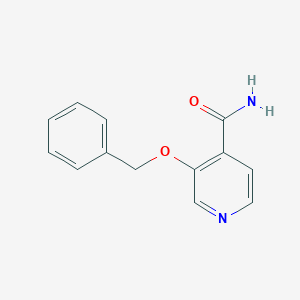

3-(BEnzyloxy)pyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVQYJYNCQWWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Benzyloxy Pyridine 4 Carboxamide

Retrosynthetic Analysis of the 3-(Benzyloxy)pyridine-4-carboxamide Core

A retrosynthetic analysis of 3-(benzyloxy)pyridine-4-carboxamide reveals several key bond disconnections that form the basis for viable synthetic routes. The primary disconnections are:

C-N bond of the carboxamide: This suggests a late-stage amidation of a corresponding carboxylic acid or its derivative.

C-O bond of the benzyloxy ether: This points to an etherification reaction, typically between a 3-hydroxypyridine (B118123) precursor and a benzyl (B1604629) halide.

Bonds of the pyridine (B92270) ring itself: This opens up the possibility of constructing the pyridine core from acyclic precursors.

Based on this analysis, a common synthetic strategy involves the initial synthesis of a 3-hydroxypyridine-4-carboxylic acid or a related intermediate. This is followed by the protection of the hydroxyl group via benzylation and subsequent amidation to yield the final product.

Classical and Modern Approaches to Pyridine Ring Formation

The formation of the substituted pyridine ring is a critical step in the synthesis of 3-(benzyloxy)pyridine-4-carboxamide. Both classical and modern methods are employed to achieve this.

Hantzsch Pyridine Synthesis Variants for Pyridine-4-Carboxamides

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a convergent approach to constructing dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.org The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

For the synthesis of pyridine-4-carboxamides, modifications to the classical Hantzsch reaction are necessary. One variation could involve the use of a β-ketonitrile or a cyanoacetamide derivative in place of one of the β-ketoester components. This would introduce the nitrogen-containing functionality at the 4-position, which can be later converted to the carboxamide. The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org Aromatization can be achieved using various oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org Modern variations of the Hantzsch synthesis have explored greener reaction conditions, including the use of aqueous micelles and ultrasonic irradiation to improve yields and reduce reaction times. wikipedia.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Pyridine Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki and Sonogashira reactions are particularly relevant for the functionalization of pyridine rings.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net In the context of synthesizing the 3-(benzyloxy)pyridine-4-carboxamide scaffold, a Suzuki coupling could be employed to introduce substituents onto a pre-formed pyridine ring. For instance, a 3-benzyloxy-4-halopyridine could be coupled with a boronic acid derivative to introduce a desired group at the 4-position, which could then be converted to the carboxamide. The reaction is known for its high functional group tolerance. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgresearchgate.net This reaction is useful for introducing alkynyl groups onto a pyridine ring, which can then be further elaborated. For example, a 3-benzyloxy-4-halopyridine could undergo a Sonogashira coupling with a protected acetylene, followed by hydration of the alkyne to a methyl ketone, and subsequent oxidation to the carboxylic acid, which can then be amidated. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. soton.ac.uk

Introduction of the Benzyloxy Moiety at the Pyridine 3-Position

A crucial step in the synthesis is the introduction of the benzyloxy group at the 3-position of the pyridine ring. This is typically achieved through etherification of a 3-hydroxypyridine precursor.

Alkylation/Etherification Strategies for Benzyloxy Group Incorporation

The most direct method for forming the benzyloxy ether is the Williamson ether synthesis. This involves the deprotonation of 3-hydroxypyridine with a suitable base to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

Common bases used for this deprotonation include sodium hydride, potassium carbonate, or sodium hydroxide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. mcbiotec.comnih.gov

| Reactants | Base | Solvent | Product | Yield | Reference |

| 2-chloro-3-hydroxypyridine, Benzyl bromide | Acetone | 2-chloro-3-benzyloxypyridine | 97% | mcbiotec.com | |

| 4-cyanophenol, Benzyl bromides | K2CO3 | Acetone | 4-(benzyloxy)benzonitriles | 92-99% | nih.gov |

Protecting Group Chemistry in Benzyloxy Synthesis

In some synthetic routes, it may be necessary to protect other reactive functional groups within the molecule before carrying out the benzylation of the 3-hydroxy group. For instance, if a carboxylic acid or an amino group is present, it might need to be protected to prevent unwanted side reactions.

Formation of the Carboxamide Functionality at the Pyridine 4-Position

The most direct route to 3-(benzyloxy)pyridine-4-carboxamide is the amidation of its corresponding carboxylic acid, 3-(benzyloxy)pyridine-4-carboxylic acid. This transformation involves the reaction of the carboxylic acid with an ammonia source. Due to the relatively low reactivity of free carboxylic acids, the carboxyl group must first be "activated." This is typically accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by ammonia.

The selection of the coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization if chiral centers were present. researchgate.netresearchgate.net Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.netnih.gov

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of DCC can be complicated by the formation of a dicyclohexylurea byproduct that is often difficult to remove. researchgate.net

Phosphonium Reagents: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and avoid the generation of potentially toxic byproducts associated with some other reagents. nih.gov They are known for their high reactivity, which can be beneficial for coupling sterically hindered substrates. researchgate.net

Uronium/Aminium Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective and widely used coupling reagents. researchgate.net The presence of the 7-azabenzotriazole moiety enhances reactivity and reduces side reactions. researchgate.net Solutions of uronium-based reagents in solvents like DMF are often exceptionally stable, making them suitable for automated synthesis. researchgate.net

The general mechanism for these reagents involves the formation of an active ester intermediate, which is then readily displaced by ammonia or an ammonia equivalent to form the final carboxamide. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Name | Key Characteristics |

|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Effective and inexpensive; forms an insoluble urea (B33335) byproduct. researchgate.net |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High reactivity; avoids formation of carcinogenic HMPA byproduct. nih.gov |

| Uronium/Aminium | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very high efficiency, fast reaction rates, and low epimerization. researchgate.net |

| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and popular reagent; reactions are often complete in minutes. researchgate.net |

This table is generated based on data from analogous chemical reactions and general principles of peptide coupling.

An alternative strategy to direct amidation is the conversion of other functional groups at the pyridine 4-position into a carboxamide. A prominent example of this approach is the hydrolysis of a nitrile. The synthesis of pyridine-4-carboxamides can be achieved via the corresponding pyridine-4-carbonitrile. wikipedia.org

This two-step process would involve:

Synthesis of the Nitrile Precursor: Preparation of 3-(benzyloxy)pyridine-4-carbonitrile.

Hydrolysis: Conversion of the nitrile group (-C≡N) to a primary carboxamide group (-CONH₂).

The hydrolysis of the nitrile can be performed under acidic or basic conditions. For instance, the ammoxidation of 4-methylpyridine (B42270) (4-picoline) is a commercial route to produce pyridine-4-carbonitrile, which is subsequently hydrolyzed to isonicotinic acid or its amide. wikipedia.org Controlled hydrolysis is key to stopping the reaction at the amide stage and preventing its further conversion to the carboxylic acid. This can often be achieved using reagents like hydrogen peroxide in a basic medium (the Radziszewski reaction) or through carefully controlled acid-catalyzed hydration.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of 3-(benzyloxy)pyridine-4-carboxamide while ensuring high purity and minimizing waste. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, and reaction temperature.

For direct amidation reactions, particularly those that are challenging, Lewis acid catalysts have been shown to be effective. While many coupling reagents operate stoichiometrically, catalytic methods offer a more atom-economical approach.

Research on direct amidation has identified several effective metal-based catalysts:

Titanium Catalysts: Titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction often proceeds in a solvent like pyridine at elevated temperatures. nih.gov More recently, titanium(IV) fluoride (B91410) (TiF₄) has been demonstrated as an air-stable and effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Studies have shown that TiF₄ can promote the reaction in refluxing toluene (B28343) with catalyst loadings as low as 5-10 mol%. researchgate.net

Niobium Catalysts: Hydrated niobium(V) oxide (Nb₂O₅) has emerged as a highly effective and reusable heterogeneous Lewis acid catalyst for direct amidation. researchgate.net It has shown high activity for a wide range of carboxylic acids and amines, suggesting its potential applicability for the synthesis of complex molecules like 3-(benzyloxy)pyridine-4-carboxamide. researchgate.net

Ligand design is more relevant for syntheses involving the construction of the pyridine ring itself via cross-coupling reactions, where ligands on a metal catalyst (e.g., palladium) dictate the regioselectivity of the bond formation. For the specific transformation of a carboxylic acid to a carboxamide, the focus is more on the activation agent or the direct amidation catalyst itself rather than on ancillary ligands.

The choice of solvent can significantly influence the outcome of the synthesis. The solvent's polarity, coordinating ability, and boiling point are all critical factors.

Temperature control is essential for managing the reaction kinetics and selectivity.

Low Temperatures (e.g., 0 °C to room temperature) are often used when employing highly reactive coupling reagents to control the reaction rate and prevent the decomposition of sensitive reagents or products. epo.org

Elevated Temperatures (e.g., reflux) are typically required for catalytically mediated direct amidations to overcome the activation energy of the reaction. researchgate.netnih.gov For instance, TiF₄-catalyzed amidation is often performed in refluxing toluene. researchgate.net Precise temperature control ensures the reaction proceeds to completion without promoting undesirable side reactions.

Table 2: Illustrative Reaction Conditions for Amidation

| Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| TiCl₄ (stoichiometric) | Pyridine | 85 °C | Moderate to Excellent | nih.gov |

| TiF₄ (10 mol%) | Toluene | Reflux | Good to Excellent | researchgate.net |

| Nb₂O₅ (heterogeneous) | Toluene | Reflux | High | researchgate.net |

This table presents generalized conditions based on studies of amidation of aromatic and heteroaromatic carboxylic acids.

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Green chemistry principles, such as the use of less hazardous solvents, catalytic processes, and energy-efficient techniques, are increasingly being applied to the synthesis of fine chemicals.

Ultrasound-assisted synthesis is a green technique that utilizes high-frequency sound waves (20-100 kHz) to accelerate chemical reactions. google.com This method, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. google.com

Benefits of ultrasound-assisted synthesis in the context of preparing amides include:

Reduced Reaction Times: Reactions that might take several hours using conventional heating can often be completed in minutes. google.combldpharm.com

Increased Yields: Sonication can improve reaction efficiency and lead to higher product yields. google.combldpharm.com

Milder Conditions: The energy input is localized, often allowing reactions to proceed at lower bulk temperatures. google.com

Environmental Benefits: This technique can reduce energy consumption and the need for harsh catalysts or reagents. google.com

The application of ultrasound has been successful in the synthesis of various heterocyclic compounds, including amides and triazoles, demonstrating its potential as a viable and efficient method for the synthesis of 3-(benzyloxy)pyridine-4-carboxamide. google.combldpharm.com

Stereoselective Synthesis Approaches

The chemical structure of 3-(Benzyloxy)pyridine-4-carboxamide lacks a stereocenter, meaning it is an achiral molecule. Therefore, its direct synthesis does not necessitate stereoselective control. However, the principles of stereoselective synthesis become highly relevant when developing chiral derivatives and analogs of this scaffold, which is a common strategy in medicinal chemistry to explore the three-dimensional pharmacophore space and optimize drug-target interactions.

Research has focused on introducing chirality to the pyridine core or its substituents. A notable approach involves the synthesis of highly functionalized and enantiopure 4-hydroxypyridine (B47283) derivatives, which can be considered precursors or analogs to the 3-(benzyloxy)pyridine scaffold. One such method is a versatile two-step process that begins with a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids. researchgate.net This reaction produces β-ketoenamides, which then undergo cyclocondensation to form the pyridine ring. By using enantiopure starting materials, such as chiral carboxylic acids, this method allows for the creation of pyridines with stereogenic side chains in good to moderate yields. researchgate.net

This strategy demonstrates how a non-chiral core can be elaborated into a library of chiral molecules. The chirality is introduced via one of the components in the multicomponent reaction, and this chirality is maintained throughout the synthetic sequence.

Table 1: Stereoselective Synthesis of Chiral 4-Hydroxypyridine Analogs

| Step | Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|---|

| 1 | Multicomponent Reaction | Lithiated Alkoxyallene, Nitrile, Chiral Carboxylic Acid | Chiral β-Ketoenamide | Introduction of a stereocenter from the chiral acid. |

This table summarizes a synthetic approach to chiral analogs of the core pyridine structure.

Furthermore, stereocontrolled synthesis has been applied to create complex molecules that incorporate a 3-benzyloxy moiety, such as steroidal hybrids. For instance, the four possible isomers of 3-benzyloxyestra-1,3,5(10)-trien-17-ols have been synthesized in a stereocontrolled manner and subsequently converted into various derivatives. nih.gov While the scaffold is different, these examples underscore the importance and applicability of stereoselective methods in the synthesis of complex chiral molecules containing the benzyloxy functional group.

Multicomponent Reactions and Combinatorial Synthesis for Analog Libraries

The pyridine carboxamide framework is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. nih.govnih.govnih.gov Consequently, developing efficient methods for synthesizing large and diverse libraries of pyridine carboxamide analogs is a key objective in medicinal chemistry. Multicomponent reactions (MCRs) and combinatorial synthesis are powerful tools for achieving this goal. researchgate.net

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov This approach is highly efficient and atom-economical, allowing for the rapid generation of molecular complexity from simple building blocks. The Hantzsch pyridine synthesis is a classic example of an MCR used to produce dihydropyridines, which can be oxidized to pyridines. researchgate.net

More contemporary MCRs have been developed for the synthesis of highly substituted pyridines. The three-component reaction mentioned previously for producing 4-hydroxypyridines is a prime example of how MCRs can be used to build pyridine libraries. researchgate.net By varying the three starting materials (allene, nitrile, and carboxylic acid), a wide array of differently substituted pyridine cores can be generated, which can then be further functionalized. For example, the hydroxyl group at the 4-position can be converted into other functional groups to explore structure-activity relationships (SAR).

Table 2: Selected Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Number of Components | Core Product | Relevance |

|---|---|---|---|

| Hantzsch Reaction | 3 or 4 | Dihydropyridines/Pyridines | Direct synthesis of the pyridine core. researchgate.net |

| Ugi Reaction | 4 | α-Acylamino Amides | Creates diverse peptide-like scaffolds that can be cyclized. nih.govrug.nl |

| Passerini Reaction | 3 | α-Acyloxy Carboxamides | Generates functionalized amides from simple inputs. nih.govrug.nl |

This table highlights key MCRs applicable to the synthesis of diverse chemical libraries.

Combinatorial synthesis leverages these efficient reactions to create large, indexed collections of compounds known as chemical libraries. The pyridine carboxamide scaffold is an excellent starting point for the design of such libraries. chemrxiv.orgnih.gov Starting with a core molecule like 3-hydroxypyridine-4-carboxamide (the precursor to the title compound), combinatorial approaches can be used to generate a vast number of analogs by reacting it with a diverse set of building blocks. For instance, the hydroxyl group could be alkylated or acylated with a library of electrophiles, while the amide nitrogen could be functionalized to further increase diversity. This scaffold-based approach allows for systematic exploration of the chemical space around the parent molecule to identify new drug leads. nih.gov

Chemical Reactivity and Derivatization of 3 Benzyloxy Pyridine 4 Carboxamide

Reactivity of the Pyridine (B92270) Ring System in 3-(Benzyloxy)pyridine-4-carboxamide

The pyridine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally a challenging transformation. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles, making it less reactive than benzene (B151609). youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. youtube.com

In the case of 3-(Benzyloxy)pyridine-4-carboxamide, the directing effects of the two substituents must be considered. The benzyloxy group at the 3-position is an ortho-, para-director and is activating, while the carboxamide group at the 4-position is a meta-director and is deactivating. The combined influence of these groups, along with the inherent deactivation of the pyridine ring, suggests that electrophilic substitution would be difficult and its regioselectivity complex. Computational studies on similarly substituted pyridines confirm that the reaction outcomes can be nuanced. nih.gov

A common strategy to facilitate electrophilic substitution on pyridines is through the formation of the corresponding N-oxide. youtube.com The N-oxide is more reactive towards electrophiles, and after the substitution reaction, the N-oxide can be reduced back to the pyridine. For instance, pyridine-N-oxide can be nitrated to yield 4-nitropyridine-N-oxide, a reaction that does not proceed readily with pyridine itself.

Nucleophilic Substitution Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, especially when a good leaving group is present. youtube.comvaia.comyoutube.com For 3-(Benzyloxy)pyridine-4-carboxamide, direct nucleophilic attack on the hydrogen-substituted ring is unlikely without a leaving group. However, derivatization to introduce such a group (e.g., a halogen) at the 2- or 6-position could enable subsequent nucleophilic displacement.

Modern synthetic methods offer alternative pathways. For example, the use of sodium hydride with lithium iodide has been shown to facilitate the nucleophilic amination of methoxypyridines, displacing the methoxy (B1213986) group. ntu.edu.sg This suggests a potential route for modifying the 3-benzyloxy group. Additionally, methods for the C-4 alkylation of pyridines have been developed, sometimes involving activation of the pyridine ring with a Lewis acid or a temporary blocking group to direct the nucleophile. masterorganicchemistry.com

Modifications of the Carboxamide Functional Group

The primary carboxamide group is a versatile functional handle that can undergo a variety of chemical modifications.

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the primary amide in 3-(Benzyloxy)pyridine-4-carboxamide can be functionalized through alkylation or acylation. These reactions typically proceed by first deprotonating the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile. The synthesis of N-alkyl pyrazine-carboxamides, for example, demonstrates the feasibility of introducing alkyl groups onto a similar heterocyclic carboxamide structure. nih.gov This derivatization is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence biological activity. nih.gov

Hydrolysis and Reduction Pathways of the Carboxamide

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. A kinetic study on the hydrolysis of pyridinecarboxamides in high-temperature water showed that 4-pyridinecarboxamide converts to 4-pyridinecarboxylic acid (isonicotinic acid). acs.org This transformation provides a route to a different class of derivatives.

Table 1: Hydrolysis Data for Pyridinecarboxamides

| Compound | Temperature Range (°C) | Activation Energy (kJ/mol) | Product |

| 2-Pyridinecarboxamide | 190–250 | 110.9 ± 2.3 | 2-Picolinic acid |

| 3-Pyridinecarboxamide | 190–250 | 70.4 ± 2.1 | 3-Picolinic acid |

| 4-Pyridinecarboxamide | 190–250 | 61.4 ± 1.8 | 4-Picolinic acid |

Data sourced from a kinetic study on hydrolysis in high-temperature water. acs.org

Reduction of the primary carboxamide offers another important synthetic pathway. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing primary amides to primary amines. masterorganicchemistry.comyoutube.comyoutube.com Applying this to 3-(Benzyloxy)pyridine-4-carboxamide would be expected to yield [3-(benzyloxy)pyridin-4-yl]methanamine. It is important to note that LiAlH₄ is a powerful reagent and reaction conditions must be carefully controlled to avoid undesired side reactions, such as reduction of the pyridine ring itself. masterorganicchemistry.comyoutube.com More chemoselective methods, for instance using samarium(II) iodide, can reduce amides to alcohols, which would convert the carboxamide to a hydroxymethyl group. acs.org

Transformations Involving the Benzyloxy Side Chain

The benzyloxy group (-OCH₂Ph) is a common protecting group for hydroxyl functions in organic synthesis, and its cleavage is a well-established transformation. The most common method for debenzylation is catalytic hydrogenation. tcichemicals.com This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. tcichemicals.com

However, in the case of 3-(Benzyloxy)pyridine-4-carboxamide, standard catalytic hydrogenation conditions that cleave the benzyl (B1604629) ether bond are also likely to reduce the pyridine ring to a piperidine (B6355638) ring. mdpi.comresearchgate.netgoogle.com Achieving selective debenzylation without affecting the pyridine ring would require careful selection of catalyst and reaction conditions. For example, transfer hydrogenation might offer a milder alternative.

Alternatively, oxidative debenzylation methods can be employed. One such method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation, which has been shown to be highly tolerant of other functional groups. orgsyn.org This approach could potentially allow for the selective removal of the benzyl group to yield 3-hydroxypyridine-4-carboxamide while leaving the pyridine ring and carboxamide group intact.

Table 2: Summary of Potential Derivatization Reactions

| Reaction Type | Target Moiety | Reagents/Conditions | Product Type | Notes/Selectivity |

| Electrophilic Substitution | Pyridine Ring | e.g., HNO₃/H₂SO₄ (via N-Oxide) | Substituted Pyridine | Challenging; N-oxide formation recommended to improve reactivity. |

| Nucleophilic Substitution | Pyridine Ring | Nucleophile (e.g., R-NH₂) with leaving group | Substituted Pyridine | Requires prior installation of a leaving group at C-2 or C-6. |

| N-Alkylation | Carboxamide | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl Carboxamide | Common derivatization to modify properties. |

| Hydrolysis | Carboxamide | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Yields 3-(benzyloxy)isonicotinic acid. |

| Reduction to Amine | Carboxamide | LiAlH₄, then H₂O workup | Primary Amine | Potentially non-selective; may also reduce pyridine ring. |

| Reduction to Alcohol | Carboxamide | SmI₂/Amine/H₂O | Primary Alcohol | A chemoselective alternative to hydride reduction. |

| Debenzylation | Benzyloxy Group | H₂, Pd/C | Phenol | Likely reduces pyridine ring simultaneously. |

| Oxidative Debenzylation | Benzyloxy Group | DDQ, visible light | Phenol | Potentially selective for the benzyl group over the pyridine ring. |

Cleavage of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols and is prized for its relative stability and methods for its selective removal. The cleavage of the C-O ether bond in 3-(benzyloxy)pyridine-4-carboxamide to unveil the corresponding 3-hydroxypyridine-4-carboxamide is a key transformation. This debenzylation can be accomplished through several methods, with catalytic hydrogenolysis and the use of strong Lewis acids being the most prevalent.

Catalytic transfer hydrogenolysis offers a mild and efficient alternative to traditional hydrogenolysis using hydrogen gas. rsc.orgrsc.org This method employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a palladium catalyst. mdpi.comresearchgate.net The reaction proceeds under relatively gentle conditions, which helps in preserving other sensitive functional groups within the molecule.

Another effective method for debenzylation involves the use of boron trichloride (B1173362) (BCl₃). acs.orgorganic-chemistry.org This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the benzyl C-O bond. The reaction is typically performed at low temperatures in a chlorinated solvent. To prevent potential side reactions, such as Friedel-Crafts benzylation of electron-rich aromatic rings, a cation scavenger like pentamethylbenzene (B147382) can be added. organic-chemistry.orgresearchgate.net

| Reagent/System | Typical Conditions | Key Features | Reference(s) |

| Pd/C, H₂ | H₂ (1 atm), RT, Alcohol or EtOAc | Standard, widely used method. | nih.gov |

| Pd/C, Formic Acid | Reflux in formic acid | Mild transfer hydrogenolysis. | mdpi.com |

| Pd/Hydrotalcite, Ethanol | Ethanol, elevated temperature | Efficient transfer hydrogenolysis. | rsc.org |

| BCl₃ | CH₂Cl₂, low temperature (-78 °C to RT) | Strong Lewis acid, effective for robust substrates. | acs.orgnih.gov |

| BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | Mild and chemoselective, prevents side reactions. | organic-chemistry.orgresearchgate.net |

Substituent Effects and Modifications on the Benzyl Phenyl Ring

The benzyl group itself presents opportunities for further functionalization. The reactivity of the benzylic C-H bonds and the phenyl ring can be exploited to introduce additional chemical diversity. The electronic nature of substituents on the phenyl ring can, in turn, influence the stability of the benzyloxy linkage and the reactivity of the benzylic position.

Reactions at the benzylic position are facilitated by the ability of the adjacent phenyl ring to stabilize radical or ionic intermediates through resonance. nih.govchemistrysteps.com For instance, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic carbon. This bromide can then serve as a precursor for a variety of nucleophilic substitution reactions.

Electrophilic aromatic substitution on the phenyl ring of the benzyloxy group is also possible. The benzyloxy group is an ortho-, para-directing and activating group, meaning that electrophiles will preferentially add to these positions. However, the presence of the pyridine ring and the carboxamide group might necessitate careful selection of reaction conditions to avoid undesired side reactions.

| Reaction Type | Typical Reagents | Potential Product | Reference(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 3-(Bromophenylmethoxy)pyridine-4-carboxamide | chemistrysteps.com |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Not directly applicable without cleaving the ether | nih.gov |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 3-(Nitrobenzyloxy)pyridine-4-carboxamide | rsc.orgresearchgate.net |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-(Acylbenzyloxy)pyridine-4-carboxamide | gcwgandhinagar.com |

Functionalization for Bioconjugation and Probe Development

The development of 3-(benzyloxy)pyridine-4-carboxamide derivatives as chemical probes or for bioconjugation requires the introduction of a reactive handle that can covalently link to biomolecules. The inherent functionalities of the molecule can be modified to serve this purpose.

One strategy involves the transformation of the carboxamide group. For instance, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. google.com This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester, to facilitate reaction with amine groups on proteins or other biomolecules. nih.gov

Alternatively, the pyridine ring or the benzyl group can be functionalized with a bioorthogonal reactive group. For example, a terminal alkyne or an azide (B81097) could be introduced, allowing for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. The synthesis of rhenium(I) carbonyl complexes with pyridine-2-carboxaldehyde derivatives highlights the potential for using the pyridine scaffold in creating biologically relevant conjugates. nih.gov

| Functional Group | Introduction Strategy | Bioorthogonal Reaction | Target on Biomolecule |

| Activated Ester (e.g., NHS) | Hydrolysis of carboxamide, then esterification. | Amide bond formation | Primary amines (e.g., Lysine) |

| Maleimide | Functionalization of the benzyl ring. | Michael addition | Thiols (e.g., Cysteine) |

| Alkyne/Azide | Functionalization of the benzyl or pyridine ring. | CuAAC or SPAAC | Azide/Alkyne-modified biomolecule |

| Aldehyde/Ketone | Oxidation of a functionalized alcohol derivative. | Hydrazone/oxime ligation | Hydrazine/hydroxylamine-modified biomolecule |

Chemo- and Regioselectivity in Derivatization Reactions

When performing chemical transformations on a multifunctional molecule like 3-(benzyloxy)pyridine-4-carboxamide, chemo- and regioselectivity are paramount. The inherent electronic properties of the substituted pyridine ring largely govern the outcome of these reactions.

The pyridine nitrogen is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comquora.comaklectures.com Any electrophilic attack is most likely to occur at the C-5 position, which is meta to the deactivating nitrogen and not sterically hindered. The benzyloxy group at C-3 is an electron-donating group, which would activate the ortho (C-2 and C-4) and para (C-6, though this position is part of the pyridine ring) positions. However, the strong deactivating effect of the pyridine nitrogen generally dominates.

In nucleophilic aromatic substitution reactions, the pyridine ring is more reactive than benzene. Nucleophilic attack is favored at the C-2 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom.

The different functional groups also exhibit varying reactivity. For instance, the carboxamide is generally less reactive than an ester towards nucleophilic acyl substitution. The benzyloxy ether is stable under many conditions but can be cleaved by strong acids or through hydrogenolysis, as discussed previously. Achieving selectivity often requires careful choice of reagents and reaction conditions. For example, mild reducing agents might selectively reduce a nitro group introduced on the benzyl ring without affecting the carboxamide or the pyridine ring. rsc.org

| Reaction Type | Expected Regioselectivity on Pyridine Ring | Controlling Factors | Reference(s) |

| Electrophilic Aromatic Substitution | C-5 | Electronic deactivation by pyridine nitrogen. | gcwgandhinagar.comquora.com |

| Nucleophilic Aromatic Substitution | C-2, C-6 | Electronic activation by pyridine nitrogen. | rsc.org |

| Lithiation | C-2 or C-5 | Directed by substituents and kinetic vs. thermodynamic control. | nih.govresearchgate.net |

| Radical Substitution | Dependent on radical and conditions. | Stability of radical intermediates. | acs.org |

Preclinical Biological Evaluation and Mechanistic Studies of 3 Benzyloxy Pyridine 4 Carboxamide

In Vitro Target Identification and Validation

In vitro target identification and validation are crucial first steps in characterizing the pharmacological profile of a new chemical entity. These studies aim to identify the biological molecules with which the compound interacts and to quantify the nature of this interaction.

High-Throughput Screening (HTS) against Receptor and Enzyme Panels

High-throughput screening (HTS) allows for the rapid assessment of a compound against a large number of biological targets. This approach is fundamental in identifying initial "hits" for drug discovery programs. A search of the scientific literature reveals no published data from high-throughput screening campaigns that include 3-(Benzyloxy)pyridine-4-carboxamide. Consequently, there are no available data tables summarizing its activity or selectivity across various receptor and enzyme panels.

Ligand Binding Assays and Affinity Determination

Following a potential "hit" from HTS, ligand binding assays are employed to determine the affinity of the compound for its target. These assays measure the strength of the interaction, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki). There are currently no published studies detailing ligand binding assays performed with 3-(Benzyloxy)pyridine-4-carboxamide, and therefore, no affinity data (e.g., Kd or Ki values) are available.

Enzyme Inhibition Kinetics and Mechanism of Inhibition

For compounds that target enzymes, it is essential to understand their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and their potency, often expressed as the half-maximal inhibitory concentration (IC50). While studies on other pyridine-containing molecules have detailed their enzyme inhibition kinetics, for instance, the inhibition of cytochrome P450 3A4 by the pyridine-containing drug indinavir, no such kinetic data has been published for 3-(Benzyloxy)pyridine-4-carboxamide.

Identification of Molecular Interaction Sites (e.g., using affinity proteomics)

Affinity proteomics is a powerful technique used to identify the specific binding partners of a compound within a complex biological sample, such as a cell lysate. This can help to confirm the intended target and identify potential off-target interactions. There is no evidence in the scientific literature of affinity proteomics studies being conducted with 3-(Benzyloxy)pyridine-4-carboxamide to identify its molecular interaction sites.

Cellular Mechanistic Studies (Excluding Cytotoxicity as a direct safety endpoint)

Cellular mechanistic studies are designed to understand how a compound affects the internal workings of a cell, downstream of its direct molecular target.

Modulation of Intracellular Signaling Pathways

Understanding how a compound modulates intracellular signaling pathways is key to elucidating its mechanism of action at a cellular level. This can involve techniques such as Western blotting, reporter gene assays, or phosphoproteomics to measure changes in the activity of signaling proteins. At present, there are no published research articles or data that describe the effects of 3-(Benzyloxy)pyridine-4-carboxamide on any intracellular signaling pathways.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data on the preclinical biological evaluation and mechanistic studies of the chemical compound 3-(Benzyloxy)pyridine-4-carboxamide .

Therefore, it is not possible to provide a detailed article on the specific topics requested in the outline, as no studies have been published regarding the cell-based assays, phenotypic screening, mechanistic insights, cellular uptake, in vivo efficacy, or pharmacodynamic biomarker analysis for this particular compound.

While research exists for other structurally related pyridine (B92270) carboxamide analogs, the strict focus on "3-(Benzyloxy)pyridine-4-carboxamide" cannot be fulfilled due to the absence of specific experimental findings in the scientific domain.

An article on the preclinical biological evaluation and mechanistic studies of 3-(Benzyloxy)pyridine-4-carboxamide cannot be generated. Extensive searches for scientific literature and data on this specific compound have yielded no results for the required sections and subsections.

There is no publicly available information regarding:

Ex Vivo Analysis of Compound Activity in Animal Samples: No studies describing the analysis of 3-(Benzyloxy)pyridine-4-carboxamide in tissues or biological fluids from animal models were found.

Structure-Activity Relationship (SAR) Studies: There are no publications detailing the systematic modification of the functional groups of 3-(Benzyloxy)pyridine-4-carboxamide and the corresponding impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Models: No QSAR models have been developed or published specifically for 3-(Benzyloxy)pyridine-4-carboxamide.

Conformational Analysis: There is no available research on the conformational analysis of this compound and its correlation with biological activity.

While general information exists for broader classes of compounds such as pyridine carboxamide derivatives, the strict requirement to focus solely on 3-(Benzyloxy)pyridine-4-carboxamide prevents the inclusion of this data. The CAS number for this compound, 2288709-11-3, is listed in chemical supplier databases, but is not associated with any published biological or medicinal chemistry research.

Therefore, due to the complete absence of specific data for 3-(Benzyloxy)pyridine-4-carboxamide in the public domain, it is not possible to create a "thorough, informative, and scientifically accurate" article as requested.

Computational Chemistry and Molecular Modeling of 3 Benzyloxy Pyridine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

For a molecule like 3-(Benzyloxy)pyridine-4-carboxamide, molecular docking would be employed to understand how it might interact with a specific protein's active site. The process involves placing the ligand in various conformations and orientations within the binding pocket and calculating the most energetically favorable pose.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The carboxamide group (-CONH2) and the pyridine (B92270) nitrogen of 3-(Benzyloxy)pyridine-4-carboxamide are potential hydrogen bond donors and acceptors, respectively. The ether oxygen in the benzyloxy group can also act as a hydrogen bond acceptor. Docking studies on other pyridine carboxamide derivatives frequently highlight the importance of the carboxamide and pyridine moieties in forming hydrogen bonds with amino acid residues such as glycine, methionine, and proline in the active site of their target proteins. openpharmaceuticalsciencesjournal.com

Hydrophobic Interactions: The benzyl (B1604629) and pyridine rings are hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic nature of both the pyridine and benzyl rings allows for various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and π-cation interactions. openpharmaceuticalsciencesjournal.com Studies on pyridine carboxamide derivatives as urease inhibitors, for instance, have shown that π-π interactions are crucial for their inhibitory activity. mdpi.com

In a study on novel pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed that the most active compounds could fit well into the active site of SDH through stable hydrogen bonds and hydrophobic interactions. nih.gov For example, the pyridine ring and the carboxamide linker were often found to be critical for anchoring the ligand within the binding site.

Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-protein complex. nih.gov

Various scoring functions exist, each with its own algorithm for calculating the binding score. These functions consider factors like electrostatic interactions, van der Waals forces, and desolvation penalties. For a series of related compounds, the predicted binding affinities can help in ranking their potential efficacy. For instance, in a study of pyridine derivatives as potential inhibitors for SARS-CoV-2 proteins, terpyridine showed the highest inhibitory potential with a binding energy of -8.8 kcal/mol. nih.govresearchgate.net

It is important to note that while useful for ranking and prediction, these scores are approximations. More accurate, but computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine binding affinity predictions after docking. biointerfaceresearch.com

Table 1: Illustrative Binding Affinities of Pyridine Derivatives Against a Viral Protein Target

| Compound | Binding Energy (kcal/mol) |

| Terpyridine | -8.8 |

| 2,2′-Bipyridine | -6.9 |

| Isonicotinic acid | -5.2 |

| Pyridine | -4.6 |

This table is illustrative and based on data for various pyridine derivatives against a SARS-CoV-2 protein target. nih.govresearchgate.net The data does not represent 3-(Benzyloxy)pyridine-4-carboxamide.

By analyzing the docked pose of 3-(Benzyloxy)pyridine-4-carboxamide, researchers can identify "hotspots" for optimization. These are regions in the binding pocket that are not fully occupied by the ligand or where specific interactions could be enhanced. For example, if a hydrophobic pocket is only partially filled by the benzyl group, medicinal chemists could design derivatives with larger or differently substituted aromatic rings to improve hydrophobic interactions and, consequently, binding affinity.

Similarly, if the simulation shows a potential hydrogen bond donor or acceptor on the protein that is not engaged by the ligand, the structure of 3-(Benzyloxy)pyridine-4-carboxamide could be modified to introduce a complementary group. This structure-activity relationship (SAR) analysis is a cornerstone of rational drug design. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex.

The 3-(Benzyloxy)pyridine-4-carboxamide molecule possesses considerable conformational flexibility, particularly around the ether linkage and the bond connecting the pyridine ring to the carboxamide group. MD simulations can explore the conformational space available to the ligand, both in its free state and when bound to a protein. This analysis helps to understand the range of shapes the molecule can adopt and which of these are energetically preferred. The flexibility of ligands can be crucial for their ability to adapt to the binding site of a protein. nih.gov

Once a ligand-protein complex is formed, MD simulations can be used to assess its stability over a period of nanoseconds or even microseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a stable RMSD of less than 3 Å for the protein-ligand complex indicated a stable system during the simulation. openpharmaceuticalsciencesjournal.com

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are stabilized by ligand binding. High fluctuations in the ligand's RMSF might indicate that it is not stably bound.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein during the simulation is a strong indicator of a stable binding mode.

By running MD simulations, researchers can validate the binding poses predicted by molecular docking and gain a deeper understanding of the dynamic interactions that govern the stability of the ligand-target complex. biointerfaceresearch.comrsc.org

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Parameter | Value | Interpretation |

| Average Protein RMSD | < 3.0 Å | Stable protein backbone |

| Average Ligand RMSF | < 1.5 Å | Ligand is stably bound |

| Key Hydrogen Bond Occupancy | > 80% | Persistent and strong interaction |

This table presents typical values and interpretations from an MD simulation of a small molecule inhibitor complexed with its target protein. The data is for illustrative purposes and does not correspond to 3-(Benzyloxy)pyridine-4-carboxamide.

Solvent Effects and Hydration Shell Analysis

The interaction of a molecule with its solvent environment is critical to understanding its behavior, including solubility, stability, and reactivity. Computational methods are essential for elucidating these interactions at a molecular level.

Solvent Effects: The properties and behavior of 3-(benzyloxy)pyridine-4-carboxamide in a solution are significantly influenced by the surrounding solvent molecules. Computational studies on similar molecules, such as chlorinated harmine (B1663883) derivatives, have successfully used polarizable embedding density functional and coupled cluster response theory methods to model solvent-dependent spectroscopic properties. rsc.org For 3-(benzyloxy)pyridine-4-carboxamide, a polar solvent like water would be expected to form hydrogen bonds with the amide group and the pyridine nitrogen. The choice of solvent can impact electrochemical and electronic properties, as demonstrated in studies of quinone derivatives where electrode potentials and energy gaps were calculated in various solvents using a polarized continuum model (PCM). kashanu.ac.ir Such models are crucial for accurately predicting how different solvent environments modulate the electronic structure and reactivity of the solute.

Hydration Shell Analysis: Molecular dynamics (MD) simulations are a powerful tool for analyzing the specific interactions between a solute and water molecules, defining its hydration shell. Studies on the hydration of amides and proteins show that water molecules form hydrogen bonds with exposed amide carbonyl groups with partial occupancy, indicating that these interactions are dynamic and relatively weak. nih.govresearchgate.net For 3-(benzyloxy)pyridine-4-carboxamide, MD simulations would likely reveal a structured, yet fluctuating, shell of water molecules. The amide group's carbonyl oxygen and NH proton, along with the pyridine nitrogen, would be primary sites for hydrogen bonding. rsc.org The dynamics within this hydration shell, including the residence time of water molecules and the geometry of hydrogen bonds, are key determinants of the compound's solubility and its availability for biological interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule.

The electronic structure of 3-(benzyloxy)pyridine-4-carboxamide dictates its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. irjweb.com

For pyridine derivatives, the HOMO-LUMO gap is known to be influenced by substituents. nih.gov In a study on 3-pyridinecarboxamide (nicotinamide), the HOMO and LUMO were visualized to understand nonlinear optical (NLO) responses. researchgate.net For 3-(benzyloxy)pyridine-4-carboxamide, the HOMO is expected to have significant contributions from the electron-rich benzyloxy and pyridine rings, while the LUMO would likely be centered on the pyridine-4-carboxamide moiety, which can act as an electron acceptor. The energy gap would provide a measure of its kinetic stability and the energy required for electronic excitation.

Illustrative Data for Pyridine Derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyridine | -6.87 | -0.45 | 6.42 | Calculated data for illustrative purposes, based on typical values. researchgate.net |

| 3-Pyridinecarboxamide | -6.95 | -1.54 | 5.41 | Illustrative data based on published analyses. researchgate.net |

| Pyridine Derivative 34 | -5.260 | -3.111 | 2.149 | researchgate.net |

| Pyridine Derivative 36 | -5.307 | -2.479 | 2.828 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. wuxiapptec.com The MEP map illustrates regions of positive (electron-deficient) and negative (electron-rich) potential on the molecule's surface.

For 3-(benzyloxy)pyridine-4-carboxamide, the MEP would show negative potential (typically colored red) around the carbonyl oxygen and the pyridine nitrogen, indicating these are sites for electrophilic attack or hydrogen bond donation. nih.govresearchgate.net Conversely, positive potential (blue) would be expected around the amide hydrogen, making it a site for nucleophilic attack or hydrogen bond acceptance. wuxiapptec.com The benzyloxy group would introduce a complex potential distribution, with the oxygen atom being a region of negative potential. Such analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. nih.govresearchgate.net

Quantum chemical calculations can predict a molecule's reactivity and elucidate potential reaction mechanisms. Reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness and electrophilicity, can quantify reactivity. irjweb.com

Computational studies on pyridine derivatives have successfully modeled reaction mechanisms, for instance, by calculating activation energies and characterizing transition states. researchgate.net For 3-(benzyloxy)pyridine-4-carboxamide, theoretical studies could predict its susceptibility to nucleophilic or electrophilic attack. For example, the pyridine ring can be susceptible to nucleophilic substitution, while the amide group can undergo hydrolysis. Machine learning and quantum mechanics are increasingly combined to create predictive models for chemical reactivity, which could be applied to forecast the behavior of this compound in various chemical environments. nih.govrsc.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computer-aided drug design (CADD) methods are widely used to predict the ADME properties of potential drug candidates, helping to identify promising compounds early in the discovery process. cmjpublishers.com

Permeability: A molecule's ability to pass through biological membranes, such as the intestinal lining or the blood-brain barrier, is a key factor in its bioavailability. Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are used to predict permeability. chemrevlett.com In a study of substituted pyridines, Caco-2 monolayer permeability was measured and correlated with computational descriptors. nih.gov The study found that aqueous desolvation was a key factor dictating permeability. For 3-(benzyloxy)pyridine-4-carboxamide, its permeability would be influenced by a balance of its lipophilicity (from the benzyl group) and its hydrogen bonding capacity (from the amide and pyridine moieties). mdpi.comnih.gov

Solubility: Aqueous solubility is another critical determinant of a drug's absorption and distribution. mdpi.com In silico tools like the SwissADME server use methods such as ESOL to predict the logarithm of solubility (LogS). mdpi.com For related pyridine carboxamide derivatives, these tools have shown that the molecules generally exhibit favorable solubility profiles. mdpi.com The prediction for 3-(benzyloxy)pyridine-4-carboxamide would depend on the interplay between the polar carboxamide and pyridine groups, which enhance solubility, and the nonpolar benzyloxy group, which may decrease it.

Illustrative Predicted ADME Properties for Pyridine-based Compounds:

| Property | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| LogP (Lipophilicity) | < 5 | A measure of lipophilicity; values within this range are often favorable for oral drugs. | mdpi.com |

| Aqueous Solubility (LogS) | Favorable (Varies) | Indicates how well the compound dissolves in water, affecting absorption. | mdpi.com |

| GI Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. | nih.gov |

| Caco-2 Permeability (cm/sec) | 6 x 10⁻⁶ to 130 x 10⁻⁶ | Indicates passive diffusion across intestinal cells; this range was observed for various pyridine derivatives. | nih.gov |

No Publicly Available Research Found for "3-(Benzyloxy)pyridine-4-carboxamide" Computational Studies

While general methodologies for computational drug design and analysis are well-established, their specific application to 3-(Benzyloxy)pyridine-4-carboxamide has not been documented in the available resources. Searches for this compound in conjunction with terms such as "molecular modeling," "metabolic prediction," "virtual screening," and "de novo design" did not yield any relevant studies.

Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables for the specified sections and subsections. The absence of primary research on this particular compound prevents a scientifically accurate and evidence-based discussion of its computational properties as outlined.

General information on related pyridine carboxamide scaffolds suggests their potential in medicinal chemistry, with some derivatives being investigated for various therapeutic targets. However, this information is not specific to the 3-(benzyloxy) substituted isomer and cannot be extrapolated to create a focused and accurate article as per the instructions.

At present, the scientific community has not published research that would allow for a detailed exposition on the computational and molecular modeling aspects of 3-(Benzyloxy)pyridine-4-carboxamide.

Advanced Analytical and Spectroscopic Techniques for Research on 3 Benzyloxy Pyridine 4 Carboxamide

High-Resolution Mass Spectrometry for Metabolite Profiling (in research samples)

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism and is instrumental in identifying metabolites of 3-(Benzyloxy)pyridine-4-carboxamide in research samples. researchgate.netnih.govnih.gov This powerful technique allows for the precise mass measurement of the parent compound and its metabolites, facilitating the determination of their elemental compositions. When coupled with liquid chromatography (LC), HRMS enables the separation and identification of metabolites from complex biological matrices. researchgate.netnih.gov

In a typical workflow, a research sample containing potential metabolites is introduced into the mass spectrometer. The high-resolution capabilities of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers allow for the differentiation of molecules with very similar masses. mdpi.com Data mining techniques, such as mass defect filtering, can then be applied to specifically search for metabolites related to the parent drug. researchgate.netnih.gov This involves identifying compounds with mass defects similar to that of 3-(Benzyloxy)pyridine-4-carboxamide. researchgate.net The high accuracy and sensitivity of HRMS also aid in the structural elucidation of these metabolites by analyzing their fragmentation patterns (MS/MS spectra). nih.gov

Table 1: Key Aspects of High-Resolution Mass Spectrometry in Metabolite Profiling

| Feature | Description | Reference |

| High Resolution | Enables the accurate mass measurement of ions, allowing for the determination of elemental compositions and differentiation between closely related compounds. | researchgate.netnih.govnih.gov |

| Metabolite Identification | Facilitates the identification of metabolic products of 3-(Benzyloxy)pyridine-4-carboxamide in complex biological samples. | researchgate.netnih.gov |

| Data Mining Techniques | Utilizes methods like mass defect filtering and background subtraction to enhance the detection and identification of drug-related metabolites. | researchgate.net |

| Coupling with Chromatography | Often paired with liquid chromatography (LC) for the separation of metabolites prior to mass analysis, improving the quality of the data. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 3-(Benzyloxy)pyridine-4-carboxamide. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. encyclopedia.pubnih.gov

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. mdpi.comcore.ac.uk However, for a complete structural assignment, two-dimensional (2D) NMR experiments are crucial. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.eduresearchgate.net This helps in establishing the connectivity of proton spin systems within the pyridine (B92270) and benzyl (B1604629) moieties of 3-(Benzyloxy)pyridine-4-carboxamide.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.eduepfl.ch This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. core.ac.ukyoutube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems, thus piecing together the entire molecular skeleton of 3-(Benzyloxy)pyridine-4-carboxamide. core.ac.ukepfl.ch

Table 2: Common 2D NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application to 3-(Benzyloxy)pyridine-4-carboxamide | Reference |

| COSY | ¹H-¹H correlations through-bond | Establishes proton-proton connectivities within the pyridine and benzyl rings. | youtube.comsdsu.eduresearchgate.net |

| HSQC/HMQC | One-bond ¹H-¹³C correlations | Assigns carbon atoms that are directly bonded to protons. | youtube.comsdsu.eduepfl.ch |

| HMBC | Multiple-bond ¹H-¹³C correlations | Connects different fragments of the molecule and identifies quaternary carbons. | core.ac.ukyoutube.comsdsu.edu |

Ligand-Based NMR for Protein Interaction Studies (e.g., Saturation Transfer Difference NMR)

Ligand-observed NMR methods are highly valuable for studying the interaction of 3-(Benzyloxy)pyridine-4-carboxamide with protein targets without the need for protein labeling. nih.gov These techniques are particularly useful when dealing with large proteins. nih.gov

Saturation Transfer Difference (STD) NMR: This is a powerful experiment for identifying which parts of a ligand are in close proximity to a protein receptor. nih.gov In an STD NMR experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is then transferred to the binding ligand through spin diffusion. By subtracting a spectrum with off-resonance irradiation from one with on-resonance irradiation, a difference spectrum is obtained which only shows the signals of the ligand that have received the saturation from the protein. The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface, thus mapping the binding epitope of 3-(Benzyloxy)pyridine-4-carboxamide.

X-ray Crystallography for Molecular and Complex Structure Determination

Single Crystal X-ray Diffraction of 3-(Benzyloxy)pyridine-4-carboxamide

To perform single crystal X-ray diffraction, a high-quality single crystal of 3-(Benzyloxy)pyridine-4-carboxamide must first be grown. rigaku.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. rigaku.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. rigaku.com This technique can unambiguously determine the molecular structure, including the planarity of the pyridine ring and the orientation of the benzyloxy and carboxamide substituents. mdpi.com

Co-crystallization with Biological Targets for Binding Mode Elucidation

To understand how 3-(Benzyloxy)pyridine-4-carboxamide interacts with its biological target, co-crystallization followed by X-ray diffraction is an invaluable technique. This involves growing crystals that contain both the target protein and the ligand bound to it. The resulting crystal structure reveals the precise binding mode of 3-(Benzyloxy)pyridine-4-carboxamide within the active site of the protein. This information is critical for structure-based drug design, as it elucidates the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and specificity. While specific co-crystallization data for 3-(Benzyloxy)pyridine-4-carboxamide is not publicly available, the technique has been widely used to determine the binding modes of other pyridine carboxamide derivatives with their respective biological targets. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of 3-(Benzyloxy)pyridine-4-carboxamide by identifying its constituent functional groups. cardiff.ac.uk These techniques probe the vibrational modes of a molecule, which are dependent on the mass of the atoms and the strength of the chemical bonds connecting them. cardiff.ac.uk Each functional group exhibits characteristic absorption or scattering frequencies, providing a unique molecular fingerprint.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. cardiff.ac.uk For 3-(Benzyloxy)pyridine-4-carboxamide, key functional groups produce distinct signals. The carboxamide group is particularly informative, showing a strong C=O (carbonyl) stretching vibration, typically in the region of 1680-1630 cm⁻¹. The N-H stretching vibrations of the primary amide appear as one or two bands in the 3400-3100 cm⁻¹ region. elixirpublishers.comnih.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. cardiff.ac.ukaps.org While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more prominent. The pyridine and benzene (B151609) rings within the 3-(benzyloxy)pyridine-4-carboxamide structure will produce a series of characteristic bands. For instance, C=C and C=N stretching vibrations within the pyridine ring are expected in the 1625-1430 cm⁻¹ range. elixirpublishers.com The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. elixirpublishers.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to precisely assign the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.gov By comparing experimental spectra with calculated results, a high degree of confidence in the structural assignment can be achieved.

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in 3-(Benzyloxy)pyridine-4-carboxamide.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Amide (–CONH₂) | N-H Stretch | 3400 - 3100 | IR, Raman |

| Amide (–CONH₂) | C=O Stretch | 1680 - 1630 | IR, Raman |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1625 - 1430 | IR, Raman |

| Benzene Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ether (–O–CH₂–) | C-O Stretch | 1260 - 1000 | IR |

Chromatography Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research

Chromatographic methods are essential for separating 3-(Benzyloxy)pyridine-4-carboxamide from impurities, reaction byproducts, or other components in a mixture, enabling both purity assessment and quantitative analysis. ptfarm.pl High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like 3-(Benzyloxy)pyridine-4-carboxamide. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase (e.g., C18-modified silica). ptfarm.pl A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. ptfarm.plrsc.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths. rsc.org This technique is widely used to determine the purity of a synthesized batch and can be validated for quantitative analysis by using a certified reference standard to create a calibration curve. ptfarm.pl

Gas Chromatography (GC) can also be used, although it may require derivatization for polar compounds to increase their volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas. While direct analysis of 3-(Benzyloxy)pyridine-4-carboxamide by GC might be challenging due to its polarity and molecular weight, it can be a valuable tool for detecting volatile impurities from the synthesis process. nih.gov

The choice between HPLC and GC depends on the compound's properties and the specific analytical goal. For routine purity checks and quantification of the primary compound, HPLC is generally the preferred method. rsc.orgnih.gov

The table below outlines typical parameters for an HPLC method suitable for the analysis of pyridine-carboxamide derivatives.

| Parameter | Description | Typical Setting |

| Column | Stationary Phase | Octadecyl (C18) or Phenyl-Hexyl bonded silica, 2.5-5 µm particle size |

| Mobile Phase | Solvents | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) rsc.org |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detection | Wavelength | UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 300 nm) rsc.org |

| Column Temperature | For reproducibility | 25 - 40 °C |

| Injection Volume | Sample amount | 5 - 20 µL |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of Interactions

To understand the biological activity of 3-(Benzyloxy)pyridine-4-carboxamide, it is crucial to characterize its interactions with target macromolecules, such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide quantitative data on these binding events without the need for fluorescent labeling. nih.govnih.gov

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. nih.govnih.gov In a typical experiment, a target protein (the ligand) is immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing 3-(Benzyloxy)pyridine-4-carboxamide (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the chip surface, which alters the refractive index and is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, a solution of 3-(Benzyloxy)pyridine-4-carboxamide is titrated into a sample cell containing the target macromolecule. researchgate.net The resulting heat change upon binding is measured by a highly sensitive calorimeter. sci-hub.se The data from a series of injections are integrated to generate a binding isotherm, which can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.net From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the interaction. researchgate.net